cis-Cyclopentane-1,2-diamine

Enzymatic dynamic kinetic resolution Lipase CAL-B Enantioselective acetylation

cis-Cyclopentane-1,2-diamine (CAS 40535-45-3) is a meso-configured vicinal diamine featuring a cyclopentane backbone with both amino groups in a cis orientation on adjacent carbons. With a molecular formula of C₅H₁₂N₂ and a molecular weight of 100.16 g·mol⁻¹, this compound exists as a single meso diastereomer (1R,2S)-cyclopentane-1,2-diamine, distinguishing it from its chiral trans counterpart.

Molecular Formula C5H12N2
Molecular Weight 100.165
CAS No. 40535-45-3
Cat. No. B3003292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclopentane-1,2-diamine
CAS40535-45-3
Molecular FormulaC5H12N2
Molecular Weight100.165
Structural Identifiers
SMILESC1CC(C(C1)N)N
InChIInChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5+
InChIKeyMYJQGGALXPHWLV-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cyclopentane-1,2-diamine (CAS 40535-45-3): Chiral Diamine Scaffold for Asymmetric Synthesis, Chelation, and Pharmaceutical Intermediates


cis-Cyclopentane-1,2-diamine (CAS 40535-45-3) is a meso-configured vicinal diamine featuring a cyclopentane backbone with both amino groups in a cis orientation on adjacent carbons . With a molecular formula of C₅H₁₂N₂ and a molecular weight of 100.16 g·mol⁻¹, this compound exists as a single meso diastereomer (1R,2S)-cyclopentane-1,2-diamine, distinguishing it from its chiral trans counterpart . The compound serves as a versatile building block for polydentate chelating ligands, chiral auxiliaries for NMR enantiodiscrimination, and precursors for biologically active molecules including CCR-3 receptor antagonists and antibacterial agents targeting dihydrofolate reductase [1][2]. Its unique cis-geometry imparts distinct conformational constraints that directly influence metal complexation behavior, enzymatic recognition, and supramolecular interactions compared to the trans isomer or higher cycloalkane homologues [3].

cis-Cyclopentane-1,2-diamine (CAS 40535-45-3): Why In-Class Diamine Substitution Without Stereochemical Validation Compromises Performance


Although vicinal diamines such as trans-cyclohexane-1,2-diamine, ethylenediamine, and trans-cyclopentane-1,2-diamine share the 1,2-diamine motif, their stereochemical configuration, ring size, and conformational flexibility produce markedly divergent behavior in chelation geometry, catalytic enantioselectivity, and biological target engagement [1]. The cis configuration of cyclopentane-1,2-diamine imposes a fixed N–C–C–N dihedral angle distinct from its trans isomer, directly affecting the bite angle and preorganization of derived tetradentate chelators, which in turn governs radiolabeling kinetics with ¹¹¹In and ¹⁵³Sm [2]. Furthermore, the meso nature of the cis isomer enables unique substrate racemization pathways (intramolecular N,N′-alkoxycarbonyl migration) that are stereochemically impossible for C₂-symmetric trans diamines, enabling dynamic kinetic resolution strategies with >50% theoretical yield [3]. Generic substitution with a racemic or trans diamine without verifying stereochemical compatibility therefore risks loss of chelation efficiency, reduced enantioselectivity, or complete failure of the intended synthetic or biological application [4].

cis-Cyclopentane-1,2-diamine (CAS 40535-45-3): Quantified Differentiation Evidence vs. Closest Analogs


Enzymatic Dynamic Kinetic Resolution Enabled by cis-Specific Spontaneous Racemization: Amide ee 96–99%, Isolated Yield up to 94% vs. Maximum 50% for Boc-Derivative

cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamine derivatives undergo Candida antarctica lipase B (CAL-B)-catalyzed dynamic kinetic resolution (DKR) with product amide enantiomeric excess (ee) of 96–99% and isolated yields of 85–94% for Cbz, Alloc, and ethoxycarbonyl substrates, as reported by Quijada et al. [1]. Critically, the cis geometry uniquely enables spontaneous racemization of the unreacted substrate enantiomer via intramolecular N,N′-migration of the alkoxycarbonyl group, a process that is stereoelectronically impossible for trans-cyclopentane-1,2-diamine derivatives [1]. In direct contrast, the N-Boc-cis derivative undergoes only simple kinetic resolution (KR) with a maximum theoretical yield of 50%; experimentally, the remaining substrate (1R,2S)-5a was isolated with ee 56% and 24% yield, while the acetamide product 6a was obtained with 96% ee but only 54% isolated yield, confirming the absence of racemization due to steric hindrance of the tert-butyl group [1]. The DKR substrates (Cbz, Alloc, ethoxycarbonyl) achieved amide ee values of 96%, 97%, and 95% with yields of 94%, 85%, and 72%, respectively, under optimized conditions (TBME/Et₃N 10:1, 50 °C, 9 days) [1].

Enzymatic dynamic kinetic resolution Lipase CAL-B Enantioselective acetylation

Cis vs. Trans Cyclopentane-1,2-diamine Tetraacetic Acid: Differential ¹¹¹In and ¹⁵³Sm Complexation Driven by Cavity Geometry

Gouin et al. synthesized both cis- and trans-cyclopentane-1,2-diamine-N,N,N′,N′-tetraacetic acid (CpDTA) ligands via parallel stereoselective pathways and directly compared their complexation properties with the medically relevant radionuclides ¹¹¹In (for immunoscintigraphy) and ¹⁵³Sm (for radioimmunotherapy) [1]. ¹¹¹In labeling confirmed complexation ability for both stereoisomeric ligands; however, subsequent comparative studies with ¹⁵³Sm revealed a major influence of cavity geometry on the complexation rate, with the cis-configured ligand exhibiting more favorable characteristics for the larger Sm³⁺ cation [1]. This head-to-head comparison demonstrates that the cis geometry provides a distinct coordination environment compared to the trans isomer, directly impacting radiometal binding kinetics relevant to bifunctional chelating agent (BCA) design [1]. The semi-rigid cyclopentane backbone enhances preorganization relative to ethylenediamine tetraacetic acid (EDTA), while the cis configuration offers an alternative cavity shape compared to the better-known trans-CDTA (cyclohexanediaminetetraacetic acid) scaffold [1].

Radiopharmaceutical chelation Immunoscintigraphy Radioimmunotherapy

Synthetic Accessibility Advantage: Highly Diastereoselective Organophotoredox [3+2] Route to cis Derivatives vs. Documented Instability of trans Isomer

A 2024 report by Xu, Wu, and Lin in Organic Chemistry Frontiers describes a highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition between N-aryl cyclopropylamines and N-vinylphthalimides that provides direct access to diverse cis-cyclopentane-1,2-diamine derivatives using a dual catalyst system of Eosin Y and Binol-derived phosphoric acid with Et₃N as additive [1]. The reaction proceeds with high diastereoselectivity, selectively producing the cis-configured products [1]. In stark contrast, trans-cyclopentane-1,2-diamine has been explicitly characterized in the peer-reviewed literature as having 'non-commercial availability, extreme instability and complexity of the classical reported syntheses,' which has historically produced far less interest among chemists than its higher homologue trans-cyclohexane-1,2-diamine [2]. This synthetic accessibility differential means that cis-cyclopentane-1,2-diamine derivatives can now be reliably sourced via a modern catalytic method, whereas the trans isomer remains encumbered by well-documented preparative challenges [1][2].

Organophotoredox catalysis Diastereoselective synthesis Cycloaddition

NMR Chiral Solvating Agent Performance: Cyclopentane-1,2-diamine Derivative Outperforms Cyclohexane Analog for Arylpropionic Acid Enantiodiscrimination

Peña et al. synthesized a family of pincer-like receptors derived from cycloalkane-1,2-diamines and systematically evaluated their performance as chiral solvating agents (CSAs) for NMR enantiodiscrimination of chiral carboxylic acids [1]. In direct comparison, the cyclohexane-1,2-diamine derivative 5 was found to be a more versatile CSA showing better performance across a broader range of structurally diverse acids; however, the cyclopentane-1,2-diamine-derived receptor 1 remained the best-performing CSA specifically for arylpropionic acids—a pharmacologically critical class that includes ibuprofen, naproxen, and ketoprofen [1]. This substrate-class-specific superiority demonstrates that the cyclopentane scaffold offers a geometrically distinct chiral environment that is preferable for certain analyte structures, providing a concrete selection criterion for analytical method development [1]. The C₂-symmetric pyridine-2,6-biscarboxamide moiety was identified as the key structural feature for CSA efficiency across all receptors tested [1].

NMR enantiodiscrimination Chiral solvating agent Arylpropionic acids

Cytotoxic Platinum(II) Complexes Incorporating 1,2-Diaminocyclopentane: IC₅₀ of 0.16–0.17 μM vs. Cisplatin 1 μM (~6-Fold Potency Enhancement)

Garbutcheon-Singh et al. synthesized platinum(II) metallointercalators incorporating enantiopure 1,2-diaminocyclopentane (DACP) as the ancillary ligand and evaluated cytotoxicity in the L1210 murine leukemia cell line [1]. The R,R enantiomer of DACP (trans-1,2-diaminocyclopentane, (1R,2R)-configuration) produced the most potent complexes: 56MERRDACP and 47MERRDACP exhibited IC₅₀ values of 0.16 μM and 0.17 μM, respectively [1]. In direct comparison, cisplatin showed an IC₅₀ of 1 μM under the same assay conditions, representing an approximately 6-fold enhancement in cytotoxic potency for the DACP-bearing complexes [1]. While this study used the trans (1R,2R) enantiomer, it establishes the cyclopentane-1,2-diamine scaffold—including its stereoisomers—as a privileged pharmacophore in platinum anticancer agent design, with potency advantages over the ethylenediamine ligand present in classical cisplatin [1]. The cis isomer offers a distinct geometry (meso vs. chiral) that may further modulate DNA binding and biological activity profiles .

Anticancer platinum complexes Metallointercalators Cytotoxicity

Enzymatic Resolution Patent: cis- and trans-Cyclopentane-1,2-diamine Derivatives Enantiomerically Resolved via Lipase-Catalyzed Acetylation for Enantiopure Building Block Production

European Patent EP 2319825 (filed 2009, published 2015) discloses a general enzymatic resolution method applicable to both cis- and trans-cyclopentane-1,2-diamine derivatives to obtain enantiomerically pure or enriched compounds [1]. The patent explicitly covers the transformation of resolved intermediates into products of commercial interest, demonstrating industrial recognition of the value of stereochemically defined cyclopentane-1,2-diamines [1]. Complementary work by Quijada et al. established that for cis-N-(alkoxycarbonyl) derivatives, CAL-B-catalyzed acetylation with ethyl acetate provides a practical route to enantiopure (1S,2R)-configured products; the Boc derivative undergoes efficient simple KR (amide ee 96%, though limited to 54% yield), while Cbz, Alloc, and ethoxycarbonyl substrates achieve DKR with amide ee values of 96%, 97%, and 95% respectively and substantially higher yields [2]. This enzymatic platform provides a scalable, environmentally benign alternative to classical resolution via diastereomeric salt formation, with the cis isomer uniquely enabling the DKR pathway [2].

Enzymatic resolution Enantiopure diamines Biocatalysis

cis-Cyclopentane-1,2-diamine (CAS 40535-45-3): Evidence-Backed Application Scenarios for Scientific Procurement


Enantiopure cis-Cyclopentane-1,2-diamine Building Block Production via Dynamic Kinetic Resolution for Asymmetric Synthesis

Research groups and CROs requiring enantiopure cis-cyclopentane-1,2-diamine for chiral ligand or auxiliary synthesis should prioritize CAL-B-catalyzed DKR of the N-Cbz or N-Alloc derivative, which delivers (1S,2R)-configured acetamide products with 96–97% ee and 85–94% isolated yield, far exceeding the 50% maximum of classical resolution or simple KR of the Boc derivative [1][2]. This approach exploits the cis-specific N,N′-alkoxycarbonyl migration for in situ racemization, a mechanism unavailable for trans-diamine substrates, making cis-cyclopentane-1,2-diamine the uniquely enabling scaffold for high-yield enzymatic DKR [1].

Radiopharmaceutical Chelator Development Requiring Defined Cavity Geometry for Large Radiometal Cations

For bifunctional chelating agent (BCA) design targeting ¹⁵³Sm for radioimmunotherapy, the cis-cyclopentane-1,2-diamine tetraacetic acid scaffold offers a preorganized coordination cavity with more favorable complexation kinetics for larger cations compared to the trans isomer, as directly demonstrated by Gouin et al. through parallel stereoisomeric synthesis and comparative radiolabeling [3]. Procurement of the cis-diamine as starting material enables access to this specific chelator geometry that is not accessible from trans-diamine or acyclic ethylenediamine precursors [3].

NMR Method Development for Enantiomeric Excess Determination of Arylpropionic Acid Pharmaceuticals

Analytical chemistry laboratories developing NMR-based enantiopurity assays for arylpropionic acid drugs (e.g., ibuprofen, naproxen, ketoprofen) should select cyclopentane-1,2-diamine-derived pincer receptor 1 as the chiral solvating agent of choice, as it demonstrated superior enantiodiscrimination for this pharmacologically critical substrate class when directly compared to the cyclohexane-1,2-diamine analog 5 [4]. The cyclopentane scaffold provides a geometrically optimal chiral pocket for α-aryl carboxylic acid recognition [4].

Platinum-Based Anticancer Agent Discovery Exploiting the Cyclopentane-1,2-diamine Pharmacophore

Medicinal chemistry programs targeting novel platinum anticancer complexes with improved potency over cisplatin should incorporate cyclopentane-1,2-diamine as the ancillary ligand scaffold, based on the demonstrated ~6-fold enhancement in cytotoxicity (IC₅₀ 0.16–0.17 μM vs. cisplatin 1 μM) achieved with 1R,2R-diaminocyclopentane-bearing metallointercalators in L1210 leukemia cells [5]. While the published data are for the chiral trans enantiomer, the meso cis isomer provides an alternative stereochemical presentation that may yield distinct DNA-binding profiles and resistance circumvention properties, warranting parallel evaluation [5].

Quote Request

Request a Quote for cis-Cyclopentane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.